(R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a pivaloyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-pyrrolidinol with pivaloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems and advanced purification techniques such as chromatography can further enhance the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate: A similar compound without the ®-configuration.
tert-Butyl (1-acetylpyrrolidin-3-yl)carbamate: A compound with an acetyl group instead of a pivaloyl group.
tert-Butyl (1-benzoylpyrrolidin-3-yl)carbamate: A compound with a benzoyl group instead of a pivaloyl group.
Uniqueness
®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities
Properties
IUPAC Name |
tert-butyl N-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)11(17)16-8-7-10(9-16)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFYYNLLADPVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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